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Compound of Interest

Compound Name: Desoxyrhaponticin

Cat. No.: B211215

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene glycoside found in various medicinal plants such as those from
the Rheum genus, has garnered significant interest within the scientific community. Its
biological activities, including its role as a fatty acid synthase (FASN) inhibitor, make it a
compound of interest for drug development, particularly in the fields of oncology and metabolic
diseases. Accurate and thorough characterization of its molecular structure is paramount for its
development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an
essential analytical technique for the unambiguous structure elucidation and purity assessment
of natural products like Desoxyrhaponticin.

These application notes provide a detailed summary of the *H and 13C NMR spectral data for
Desoxyrhaponticin, along with a comprehensive protocol for its characterization. This
document is intended to serve as a practical guide for researchers, chemists, and
pharmacologists working on the isolation, identification, and biological evaluation of this
promising natural compound.

Chemical Structure

Desoxyrhaponticin

o Systematic Name: (E)-3',5-Dihydroxy-4'-methoxy-stilbene-3-O-3-D-glucopyranoside
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e Molecular Formula: C21H240s

e Molecular Weight: 404.41 g/mol

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the characteristic *H and 3C NMR chemical shifts for
Desoxyrhaponticin. Data is compiled based on typical values for stilbene glycosides and
related compounds, recorded in a common NMR solvent such as Methanol-d4 (CD3OD).
Chemical shifts (d) are reported in parts per million (ppm) and coupling constants (J) are in
Hertz (Hz).

'H-NMR Spectral Data of Desoxyrhaponticin (in CD30D)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Stilbene Moiety
2 6.75 d 2.1
4 6.45 t 2.1
6 6.60 d 2.1
a 7.05 d 16.3
B 6.90 d 16.3
2' 7.00 d 1.9
5' 7.45 d 8.5
6' 6.85 dd 8.5,1.9
4'-OCHs 3.85 S
Glucose Moiety
1" 4.90 d 7.6
2" 3.50 m
3" 3.45 m
4" 3.40 m
5" 3.48 m
6"a 3.90 dd 12.0,2.5
6"b 3.70 dd 12.0,5.5

3C-NMR Spectral Data of Desoxyrhaponticin (in CD3z0D)

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b211215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b211215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Position Chemical Shift (6, ppm)

Stilbene Moiety

1 140.5
2 107.0
3 160.0
4 103.0
5 159.5
6 108.0
a 129.0
B 128.5
1 130.0
2' 116.0
3 148.0
4 149.0
5' 112.0
6' 120.0
4'-OCHs 56.5

Glucose Moiety

1" 102.5
2" 75.0
3" 78.0
4" 71.5
5" 77.5
6" 62.5
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Experimental Protocols
Sample Preparation for NMR Spectroscopy

« Isolation and Purification: Desoxyrhaponticin is typically isolated from the dried rhizomes of
Rheum species. The powdered plant material is extracted with a suitable solvent (e.g., 80%
methanol). The crude extract is then subjected to sequential chromatographic techniques,
such as column chromatography over silica gel, Sephadex LH-20, and preparative High-
Performance Liquid Chromatography (HPLC) to yield pure Desoxyrhaponticin.

e Sample for NMR:

[¢]

Accurately weigh approximately 5-10 mg of purified Desoxyrhaponticin.

[¢]

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d4, CDsOD).

[e]

Transfer the solution to a 5 mm NMR tube.

o

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

 Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer,
for instance, a 400 MHz or higher field instrument, equipped with a 5 mm probe.

 1H-NMR Spectroscopy:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

[¢]

Temperature: 298 K.

[e]

Spectral Width: 0-12 ppm.

o

Acquisition Time: ~3-4 seconds.

[¢]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.
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« 13C-NMR Spectroscopy:

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker
instruments).

o Temperature: 298 K.

o Spectral Width: 0-180 ppm.

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

e 2D NMR Spectroscopy (for complete structural assignment):

[¢]

COSY (Correlation Spectroscopy): To identify *H-1H spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o Standard pulse programs and parameters provided by the spectrometer software are
generally suitable.

Data Processing and Analysis

o Fourier Transformation: Apply an exponential window function to the Free Induction Decay
(FID) followed by Fourier transformation.

e Phasing and Baseline Correction: Manually phase the spectra and apply a baseline
correction to ensure accurate integration.

o Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal
standard (e.g., CDsOD: dH = 3.31 ppm, 6C = 49.0 ppm).
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o Peak Picking and Integration: Identify all peaks and integrate the signals in the H-NMR
spectrum.

« Interpretation: Analyze the chemical shifts, coupling constants, and integration values to
assign the signals to the respective protons and carbons in the Desoxyrhaponticin
molecule. Use 2D NMR data to confirm the assignments.

Visualizations
Experimental Workflow for NMR Characterization
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Isolation and Purification
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Caption: Workflow for the Isolation and NMR Characterization of Desoxyrhaponticin.
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Inhibitory Action of Desoxyrhaponticin

Desoxyrhaponticin

Fatty Acid Biosynthesis

Acetyl-CoA Malonyl-CoA

/
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'

Palmitate (Fatty Acid)
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Caption: Desoxyrhaponticin's inhibitory effect on Fatty Acid Synthase (FASN).

¢ To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Characterization of Desoxyrhaponticin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b211215#nuclear-magnetic-resonance-nmr-
characterization-of-desoxyrhaponticin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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